molecular formula C8H7ClN2 B1626124 3-chloro-3-(4-methylphenyl)-3H-diazirine CAS No. 39184-65-1

3-chloro-3-(4-methylphenyl)-3H-diazirine

Cat. No.: B1626124
CAS No.: 39184-65-1
M. Wt: 166.61 g/mol
InChI Key: JQJKGIDVIWRSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-3-(4-methylphenyl)-3H-diazirine: is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This compound is part of the diazirine family, which is known for its ability to form reactive carbenes upon exposure to light or heat. These carbenes can then insert into various chemical bonds, making diazirines valuable tools in chemical biology and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3-(4-methylphenyl)-3H-diazirine typically involves the reaction of 4-methylphenylhydrazine with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate diazo compound, which then cyclizes to form the diazirine ring . The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the reactive intermediates.

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-3-(4-methylphenyl)-3H-diazirine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3H-Diazirine, 3-chloro-3-phenyl-
  • 3H-Diazirine, 3-chloro-3-(4-methoxyphenyl)-
  • 3H-Diazirine, 3-chloro-3-(4-fluorophenyl)-

Uniqueness: 3-chloro-3-(4-methylphenyl)-3H-diazirine is unique due to the presence of the 4-methylphenyl group, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific applications where other diazirines may not be as effective .

Properties

IUPAC Name

3-chloro-3-(4-methylphenyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKGIDVIWRSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451637
Record name 3H-Diazirine, 3-chloro-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39184-65-1
Record name 3H-Diazirine, 3-chloro-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-3-(4-methylphenyl)-3H-diazirine
Reactant of Route 2
3-chloro-3-(4-methylphenyl)-3H-diazirine
Reactant of Route 3
3-chloro-3-(4-methylphenyl)-3H-diazirine
Reactant of Route 4
Reactant of Route 4
3-chloro-3-(4-methylphenyl)-3H-diazirine
Reactant of Route 5
3-chloro-3-(4-methylphenyl)-3H-diazirine
Reactant of Route 6
3-chloro-3-(4-methylphenyl)-3H-diazirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.